molecular formula C21H22BrNO4 B11614942 9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11614942
M. Wt: 432.3 g/mol
InChI Key: UDDFVNNAGHNSPZ-UHFFFAOYSA-N
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Description

9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes a brominated phenyl group, an ethoxy group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multiple steps, starting with the bromination of a suitable phenyl precursor. The ethoxy and hydroxyl groups are introduced through subsequent reactions, often involving etherification and hydroxylation processes. The final step involves the formation of the acridine dione structure through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the phenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.

Industry

In industry, 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDROACRIDINE-1,8(2H,5H)-DIONE
  • 5-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1,5-DIHYDRO

Uniqueness

Compared to similar compounds, 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its specific combination of functional groups and its unique acridine dione structure. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C21H22BrNO4

Molecular Weight

432.3 g/mol

IUPAC Name

9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C21H22BrNO4/c1-2-27-17-10-11(9-12(22)21(17)26)18-19-13(5-3-7-15(19)24)23-14-6-4-8-16(25)20(14)18/h9-10,18,23,26H,2-8H2,1H3

InChI Key

UDDFVNNAGHNSPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)Br)O

Origin of Product

United States

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